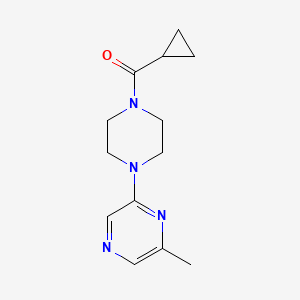![molecular formula C11H13Cl2N3O3S B2449359 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide CAS No. 2094823-73-9](/img/structure/B2449359.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCPIB and is known for its ability to block volume-regulated anion channels (VRACs) in cells.
Mécanisme D'action
DCPIB blocks N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing ions to pass through, thereby inhibiting cell volume regulation. The exact mechanism by which DCPIB binds to this compound is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and physiological effects:
DCPIB has been shown to have a variety of effects on cells and tissues. In addition to blocking this compound, DCPIB has been shown to inhibit other ion channels such as ClC-2 and TRPV4. DCPIB has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and acute lung injury. However, the exact physiological effects of DCPIB are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
DCPIB is a valuable tool for studying N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide and other ion channels in cells. Its ability to selectively block this compound makes it a useful tool for investigating the role of these channels in various cellular processes. However, DCPIB has some limitations in lab experiments. Its potency and selectivity for this compound can vary depending on cell type and experimental conditions, making it important to carefully optimize experimental conditions when using DCPIB.
Orientations Futures
There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of DCPIB. Another area of interest is the investigation of the physiological effects of DCPIB in animal models of disease. Finally, the role of N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide in various cellular processes and diseases is still not fully understood, and further research is needed to elucidate their function.
Méthodes De Synthèse
DCPIB can be synthesized by reacting 2,5-dichloropyridine-3-sulfonyl chloride with cyclopentanecarbohydrazide in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is purified by column chromatography.
Applications De Recherche Scientifique
DCPIB has been widely used in scientific research to investigate the role of N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide in various cellular processes. This compound are ion channels that are involved in cell volume regulation, and their dysfunction has been implicated in various diseases such as cancer, cystic fibrosis, and ischemic stroke. DCPIB has been shown to effectively block this compound in cells, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonylcyclopentanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O3S/c12-8-5-9(10(13)14-6-8)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHLKVADRAHPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)





![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)


![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)